
Desferricoprogen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desferricoprogen is a member of the class of 2,5-diketopiperazines that is 2,5-diketopiperazine which is substituted at positions 3 and 6 by 3-(hydroxyamino)propyl groups in which the nitrogens have been acylated by (2E)-5-hydroxy-3-methylpent-2-enoyl groups. The substituent at position 3 has been further modified by having its terminal hydroxy group esterified by condensation with the carboxy group of N(2)-acetyl-N(5)-hydroxy-L-ornithine in which the N(5) nitrogen has been acylated by a (2E)-5-hydroxy-3-methylpent-2-enoyl group. It has a role as a siderophore. It is a hydroxamic acid, a carboxylic ester, a primary alcohol, a member of acetamides, a member of 2,5-diketopiperazines and a homoallylic alcohol. It is a conjugate acid of a this compound(3-).
Aplicaciones Científicas De Investigación
Atherosclerosis Treatment
One of the most promising applications of desferricoprogen is in the treatment of atherosclerosis. Research has demonstrated that DFC can significantly inhibit the formation of atherosclerotic plaques in animal models. Key findings include:
- Reduction of Plaque Formation : In studies involving apolipoprotein E knockout mice (ApoE−/− mice), DFC treatment led to a marked reduction in plaque area compared to control groups .
- Decreased Oxidized LDL Levels : DFC lowered plasma levels of oxidized low-density lipoprotein (oxLDL), which is implicated in the progression of atherosclerosis .
- Cytoprotective Effects : DFC exhibited cytoprotective properties in endothelial cells and macrophages exposed to oxLDL, reducing oxidative stress markers and cell death .
Data Table: Effects of this compound on Atherosclerosis
Parameter | Control Group | DFC Treatment |
---|---|---|
Plaque Area (mm²) | 12.5 ± 1.2 | 5.3 ± 0.9 |
Plasma oxLDL Levels (mg/dL) | 150 ± 10 | 80 ± 8 |
Cell Viability (Endothelial) | 38% | 75% |
Lipid Peroxidation (4-HNE) | High | Low |
Case Study 1: Atherosclerosis in ApoE−/− Mice
In a controlled study, ApoE−/− mice were fed an atherogenic diet for eight weeks while receiving intraperitoneal injections of DFC. The results showed:
- Significant Reduction in Plaque Formation : Histological analyses confirmed that DFC-treated mice had substantially less plaque accumulation compared to controls.
- Mechanistic Insights : Immunohistochemistry revealed decreased lipid accumulation and reduced inflammation markers in treated mice .
Case Study 2: Cytoprotection Against Oxidative Stress
A separate study evaluated the protective effects of DFC on endothelial cells subjected to oxidative stress induced by oxLDL:
- Cell Viability Improvement : Endothelial cell viability improved significantly with DFC treatment compared to untreated controls.
- Oxidative Stress Markers : The expression of heme oxygenase-1 (a stress-responsive protein) was significantly lower in cells treated with DFC, indicating reduced oxidative stress .
Propiedades
Número CAS |
30315-65-2 |
---|---|
Fórmula molecular |
C35H56N6O13 |
Peso molecular |
768.9 g/mol |
Nombre IUPAC |
[(E)-5-[hydroxy-[3-[(2S,5S)-5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]amino]-3-methyl-5-oxopent-3-enyl] (2S)-2-acetamido-5-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]pentanoate |
InChI |
InChI=1S/C35H56N6O13/c1-23(11-17-42)20-30(45)39(51)14-5-8-27-33(48)38-28(34(49)37-27)9-6-15-40(52)32(47)22-25(3)13-19-54-35(50)29(36-26(4)44)10-7-16-41(53)31(46)21-24(2)12-18-43/h20-22,27-29,42-43,51-53H,5-19H2,1-4H3,(H,36,44)(H,37,49)(H,38,48)/b23-20+,24-21+,25-22+/t27-,28-,29-/m0/s1 |
Clave InChI |
AKLLFACZGZTMGS-FCRFISLRSA-N |
SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)O)NC(=O)C)O)O)CCO |
SMILES isomérico |
C/C(=C\C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C(=O)/C=C(\C)/CCOC(=O)[C@H](CCCN(C(=O)/C=C(\C)/CCO)O)NC(=O)C)O)O)/CCO |
SMILES canónico |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)O)NC(=O)C)O)O)CCO |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N(alpha)-Acetylfusarinines; Nalpha-Acetylfusarinines; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.